N-(2-Hydroxyethyl)ethylenediamine

Catalog No.
S661050
CAS No.
111-41-1
M.F
C4H12N2O
M. Wt
104.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)ethylenediamine

CAS Number

111-41-1

Product Name

N-(2-Hydroxyethyl)ethylenediamine

IUPAC Name

2-(2-aminoethylamino)ethanol

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2

InChI Key

LHIJANUOQQMGNT-UHFFFAOYSA-N

SMILES

C(CNCCO)N

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
9.60 M
VERY SOL IN WATER, ALCOHOL, ACETATE

Synonyms

aminoethylethanolamine, monoethanol ethylenediamine, N-(2-aminoethyl)ethanolamine, N-(2-hydroxyethyl)ethylenediamine, N-(2-hydroxyethyl)ethylenediamine dihydrochloride, N-(2-hydroxyethyl)ethylenediamine monohydrochloride, N-(2-hydroxyethyl)ethylenediamine sodium salt

Canonical SMILES

C(CNCCO)N

Precursor for Ionic Liquids

HEDEN serves as a precursor for the synthesis of room-temperature ionic liquids (RTILs) []. RTILs are a class of molten salts with unique properties like low volatility, high thermal stability, and tunable polarity. HEDEN reacts with organic acids like acetic acid or formic acid to form ionic liquids with potential applications in various fields, including:

  • Electrolytes for batteries and fuel cells [].
  • Solvents for chemical reactions and extractions [].
  • Lubricants with specific properties [].

Ligand in Coordination Chemistry

HEDEN acts as a bidentate ligand, meaning it can bind to a metal center using both its amine and hydroxyl groups. This property makes it valuable in the preparation of various coordination complexes with potential applications in:

  • Catalysis: Due to their ability to bind and activate substrates, HEDEN-based complexes are being explored as catalysts for various organic reactions [].
  • Materials Science: HEDEN-metal complexes can form interesting materials with specific properties like magnetism or conductivity, with potential applications in sensors, data storage, and other fields [, , ].

HED is a colorless liquid with a mild amine odor []. It is a simple molecule derived from ethylenediamine (EDA) by replacing one of the hydrogens on a terminal amine group with a hydroxyethyl group (CH2CH2OH). HED plays a role as an important intermediate in the synthesis of various industrial products [].


Molecular Structure Analysis

HED possesses a linear structure with two key functional groups:

  • Primary amine (NH2): This group grants HED weak basicity and allows it to participate in various condensation reactions [].
  • Hydroxyl group (OH): This group contributes to HED's water solubility and hydrogen bonding capabilities [].

The combination of these functionalities makes HED a versatile chelating agent, able to form complexes with metal ions through both amine and hydroxyl groups [].


Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing HED, but a common approach involves the reaction of ethyleneimine (aziridine) with 2-aminoethanol [].

Balanced Chemical Equation:

C2H5N + HOCH2CH2NH2 -> NH2CH2CH2NHCH2CH2OH

Other Relevant Reactions:

HED can undergo various condensation reactions due to its primary amine functionality. For example, it can react with carboxylic acids to form amides [].

Decomposition

Physical And Chemical Properties Analysis

  • Molecular Formula: C4H12N2O []
  • Molecular Weight: 104.15 g/mol []
  • Melting Point: 22 °C []
  • Boiling Point: 246 °C []
  • Solubility: Fully miscible in water []
  • Stability: Air-sensitive and hygroscopic (absorbs moisture from the air) []. Store under inert gas for long-term storage.

Mechanism of Action (Not Applicable)

HED is primarily used as an intermediate in industrial processes and lacks a well-defined biological mechanism of action.

HED is classified as a dangerous good for transport []. It is a suspected skin and eye irritant []. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling HED [].

Additional Considerations:

  • HED is likely flammable based on the presence of the amine and hydroxyl groups.
  • Specific data on flammability limits and flash point is not readily available and should be consulted from safety data sheets (SDS) before handling the compound.

Physical Description

Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals.
Liquid
A clear colorless liquid with an ammonia-like odor.

Color/Form

COLORLESS LIQ

XLogP3

-1.7

Boiling Point

460 to 464 °F at 760 mm Hg (NTP, 1992)
239.0 °C
238-40 °C
460-464°F

Flash Point

216 °F (NTP, 1992)
132 °C (CLOSED CUP)
216°F

Vapor Density

3.59 (NTP, 1992) (Relative to Air)
3.59

Density

1.028 at 77 °F (USCG, 1999)
1.0254 at 25 °C
1.028

LogP

log Kow= -1.39 (est)

Odor

MILD AMMONIACAL ODOR

Melting Point

-38.0 °C

UNII

RC78W6NPXT

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
0.01 mmHg
8.19X10-4 mm Hg at 25 °C
<0.01 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

111-41-1

Wikipedia

Aminoethylethanolamine

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
Ethanol, 2-[(2-aminoethyl)amino]-: ACTIVE

Dates

Modify: 2023-08-15

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